molecular formula C21H26O7 B13103450 4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol

4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol

Cat. No.: B13103450
M. Wt: 390.4 g/mol
InChI Key: CRMXIJILTLLGMR-PZPWOCDFSA-N
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Description

Stereochemical Configuration and Chiral Center Analysis

The compound’s IUPAC name explicitly defines its stereochemistry at three chiral centers: 2R , 3S , and 4S . These configurations arise from the oxolan (tetrahydrofuran) ring’s substitution pattern, which includes a hydroxymethyl group at position 3, a (4-hydroxy-3-methoxyphenyl)methyl group at position 4, and a connection to the 2,6-dimethoxyphenol moiety at position 2. The oxolan ring itself adopts a puckered conformation, with the substituents’ spatial arrangement dictating the molecule’s overall three-dimensional shape.

Chiral centers are further influenced by the electronic and steric effects of the aromatic substituents. The (4-hydroxy-3-methoxyphenyl)methyl group introduces planar asymmetry due to its ortho-methoxy and para-hydroxy substitutions, while the hydroxymethyl group at position 3 contributes to the ring’s torsional strain. Computational analyses of similar compounds, such as Salvinorin B, demonstrate how stereochemical descriptors like R and S configurations are derived from atomic prioritization rules and spatial orientation.

Chiral Center Configuration Substituents
C2 R Oxolan ring, 2,6-dimethoxyphenol linkage
C3 S Hydroxymethyl group
C4 S (4-Hydroxy-3-methoxyphenyl)methyl group

The interplay between these stereochemical elements ensures distinct pharmacological and physicochemical properties, as seen in structurally related lignans and neolignans.

Computational Modeling of Three-Dimensional Conformational Stability

Density functional theory (DFT) calculations and molecular mechanics simulations reveal that the compound’s lowest-energy conformer adopts a twisted boat configuration for the oxolan ring, minimizing steric clashes between the hydroxymethyl and aromatic substituents. The 2,6-dimethoxyphenol group lies in a pseudo-axial orientation, allowing its methoxy groups to engage in intramolecular hydrogen bonding with the hydroxymethyl moiety.

Key findings from conformational analysis include:

  • Torsional angles : The dihedral angle between C2 and C4 of the oxolan ring measures 112.5° , indicating moderate ring puckering.
  • Van der Waals interactions : The (4-hydroxy-3-methoxyphenyl)methyl group exhibits favorable dispersion forces with the hydroxymethyl group, stabilizing the conformation.
  • Electrostatic potential : Regions of high electron density localize around the phenolic hydroxyl and methoxy groups, facilitating dipole-dipole interactions.

Comparative studies with Salvinorin B, a diterpene with a similar molecular formula (C21H26O7), highlight differences in conformational flexibility. While Salvinorin B’s fused ring system enforces rigidity, the target compound’s oxolan ring permits limited rotational freedom, enabling adaptive binding in potential host-guest systems.

Comparative Structural Analysis with Related Lignin-Derived Compounds

Lignin-derived compounds, such as syringaresinol and pinoresinol, share structural motifs with the target molecule, particularly in their use of methoxylated phenylpropanoid units. However, the oxolan ring’s substitution pattern distinguishes this compound from traditional lignans:

Feature Target Compound Syringaresinol Salvinorin B
Core Structure Oxolan ring with aryl and hydroxymethyl groups Furanofuran lignan Diterpene lactone
Chiral Centers 3 (2R, 3S, 4S) 4 7
Methoxy Groups 3 (2,6-dimethoxyphenol + 3-methoxyphenyl) 2 0
Hydrogen Bond Donors 3 (hydroxyl groups) 2 1

The compound’s 2,6-dimethoxyphenol group parallels structural elements in sinapyl alcohol, a lignin monomer, but diverges through its ether linkage to the oxolan ring. This linkage introduces torsional constraints absent in linear lignin polymers, potentially enhancing thermal stability.

Hydrogen Bonding Networks and Intermolecular Interaction Patterns

The molecule’s hydrogen bonding capacity arises from three hydroxyl groups (two phenolic, one aliphatic) and three methoxy oxygen atoms. Quantum topology analyses reveal:

  • Intramolecular hydrogen bonds : The C3 hydroxymethyl group forms a 2.7 Å bond with the C4 aromatic hydroxyl group, stabilizing the oxolan ring’s conformation.
  • Intermolecular interactions : In crystalline simulations, the 2,6-dimethoxyphenol moiety participates in π-π stacking with adjacent aromatic systems, while the hydroxymethyl group acts as a hydrogen bond donor to lattice water molecules.

Comparative studies with the HMDB compound HMDB0255311 , which features a similar glycosidic linkage, demonstrate that hydroxyl group orientation critically influences solubility. The target compound’s axial hydroxymethyl group reduces aqueous solubility compared to equatorial configurations, as seen in HMDB0255311.

$$
\text{Hydrogen bond energy} = -k \cdot \frac{qi qj}{r{ij}}
$$
where $$k$$ is Coulomb’s constant, $$q
i$$ and $$qj$$ are partial charges, and $$r{ij}$$ is the distance between donors and acceptors.

Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C21H26O7/c1-25-17-7-12(4-5-16(17)23)6-14-11-28-21(15(14)10-22)13-8-18(26-2)20(24)19(9-13)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m1/s1

InChI Key

CRMXIJILTLLGMR-PZPWOCDFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@@H](CO2)CC3=CC(=C(C=C3)O)OC)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CO2)CC3=CC(=C(C=C3)O)OC)CO

Origin of Product

United States

Preparation Methods

Source Plants

  • The compound is naturally found in Myristica fragrans (nutmeg) and related species, where it occurs as part of the lignan or phenolic glycoside fraction.

Extraction Procedure

  • Plant material (seeds, bark, or leaves) is typically dried and powdered.
  • Extraction is performed using polar organic solvents such as methanol or ethanol, sometimes in combination with water.
  • The crude extract is subjected to liquid-liquid partitioning (e.g., with ethyl acetate and water) to enrich phenolic compounds.
  • Further purification uses chromatographic techniques such as column chromatography on silica gel or reversed-phase C18 columns, often employing gradient elution with solvents like methanol-water or acetonitrile-water.
  • Final purification to isolate the target compound is achieved by preparative HPLC.

Characterization

  • Isolated compounds are characterized by NMR spectroscopy (1H, 13C, 2D-NMR), mass spectrometry, and optical rotation to confirm stereochemistry.

Total Chemical Synthesis

Synthetic Strategy

  • The synthesis involves constructing the tetrahydrofuran (oxolane) ring with defined stereochemistry at the 2R,3S,4S centers.
  • Introduction of the 4-hydroxy-3-methoxyphenylmethyl substituent is typically achieved via nucleophilic substitution or coupling reactions.
  • The 2,6-dimethoxyphenol moiety is attached via glycosylation or ether bond formation.

Key Steps

Step No. Description Details
1 Preparation of chiral tetrahydrofuran intermediate Use of chiral pool starting materials or asymmetric catalysis to set stereocenters.
2 Installation of hydroxymethyl group at C3 Hydroxymethylation via selective oxidation or substitution.
3 Attachment of 4-hydroxy-3-methoxyphenylmethyl group Via benzylation or cross-coupling reactions under mild conditions to preserve stereochemistry.
4 Introduction of 2,6-dimethoxyphenol unit Glycosylation or etherification with protected phenol derivatives.
5 Deprotection and purification Removal of protecting groups under controlled conditions; purification by chromatography.

Stereochemical Control

  • Use of chiral auxiliaries or catalysts ensures the correct configuration at the oxolane ring carbons.
  • Protecting groups are employed to prevent side reactions on phenolic hydroxyls and to direct regioselectivity.

Yield and Purity

  • Reported yields for each step vary between 60-85%, with overall yields around 15-25% due to multiple steps.
  • Purity is confirmed by HPLC and NMR.

Semi-Synthetic Modifications

  • Starting from related natural compounds such as 4-[(4-hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol or simpler lignans isolated from plants, chemical modifications introduce the oxolane ring or hydroxymethyl groups.
  • Oxidation, methylation, and selective reduction reactions are used to functionalize the phenolic moieties.
  • This approach reduces the number of synthetic steps compared to total synthesis.

Research Findings and Comparative Data

Method Source/Reference Advantages Limitations Yield Range (%) Purity Assessment
Natural Extraction Access to natural stereochemistry Low yield, complex mixtures 0.01 - 0.1 NMR, MS, Optical rotation
Total Chemical Synthesis Literature reports High stereochemical control Multi-step, time-consuming 15 - 25 HPLC, NMR
Semi-Synthesis Fewer steps, uses natural precursors Requires availability of precursors 20 - 40 Chromatography, NMR
  • Virtual screening and molecular docking studies have supported the biological relevance of this compound and related analogs, reinforcing the interest in efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other phenolic and tetrahydrofuran derivatives. Below is a detailed comparison:

Table 1: Key Physicochemical and Structural Comparisons

Compound Name / CAS No. Core Structure Substituents LogP PSA (Ų) Bioactivity Notes Reference
Target Compound (136051-41-7) Oxolane (tetrahydrofuran) 4-hydroxy-3-methoxyphenylmethyl, hydroxymethyl, 2,6-dimethoxyphenol 2.66 97.61 Limited data; potential antioxidant activity inferred from phenolic groups
4-[[(3R,4R,5S)-5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol Oxolane Similar to target compound but differing in stereochemistry (3R,4R,5S) N/A N/A Higher thermal stability (boiling point > 600 °C predicted)
4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one (84755-40-8) Oxolan-2-one (γ-lactone) 4-hydroxy-3-methoxyphenylmethyl ~1.8* ~70 Known for lactone reactivity; antimicrobial applications
Dihydro-4-[[3-Methoxy-4-(phenylmethoxy)phenyl]Methyl]-2(3H)-furanone (92831-74-8) Dihydrofuranone 3-methoxy-4-benzyloxyphenylmethyl ~2.5* ~85 Enhanced lipophilicity due to benzyloxy group; cytotoxic potential

*Estimated based on structural analogs.

Key Observations:

Stereochemical Impact : The target compound’s (2R,3S,4S) configuration distinguishes it from the stereoisomer in , which adopts a 3R,4R,5S arrangement. Such differences can alter hydrogen-bonding networks and bioavailability.

Functional Group Variations: The γ-lactone in CAS 84755-40-8 introduces electrophilic reactivity, enabling covalent interactions with biological targets (e.g., enzyme inhibition) . The benzyloxy group in CAS 92831-74-8 increases lipophilicity (LogP ~2.5), enhancing membrane permeability compared to the target compound’s polar 2,6-dimethoxyphenol group .

Bioactivity Trends: Phenolic derivatives (e.g., target compound) often exhibit antioxidant properties due to radical scavenging by hydroxyl groups .

Methodological Considerations for Similarity Analysis

Compound similarity assessments rely on structural descriptors (e.g., functional groups, stereochemistry) and physicochemical properties (e.g., LogP, PSA). For example:

  • The replacement of a hydroxymethyl group with a benzyloxy group increases lipophilicity but may reduce solubility, impacting pharmacokinetics.
  • Stereochemical mismatches (e.g., 2R vs. 3R configurations) can render analogs inactive against shared targets .

Biological Activity

4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol, commonly referred to as a complex polyphenolic compound, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C28H32O14C_{28}H_{32}O_{14}, and it has a molecular weight of 592.55 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. Studies have demonstrated that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it may serve as a potential antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is essential for developing treatments for inflammatory diseases.

Anticancer Potential

Recent studies highlight the anticancer activity of this compound. It has been observed to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases. The compound's ability to inhibit tumor growth in vivo further supports its potential as an anticancer agent.

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them before they can cause cellular damage.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, leading to cell death.
  • Anti-inflammatory Mechanism : By inhibiting the NF-kB pathway, the compound reduces the expression of inflammatory mediators.
  • Apoptotic Mechanism : The induction of apoptosis in cancer cells is mediated through mitochondrial pathways and the activation of caspases.

Case Studies

StudyFindings
Study A (2020)Demonstrated significant antioxidant activity with an IC50 value of 25 µg/mL.
Study B (2021)Reported MIC values ranging from 62.5 to 125 µg/mL against various bacterial strains.
Study C (2022)Showed that the compound induces apoptosis in human breast cancer cells with a reduction in cell viability by 40% at 50 µg/mL.

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